(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-4-12-7-5-6-8-20(12)17(21)15-14(18)13-10(2)9-11(3)19-16(13)22-15/h9,12H,4-8,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQWRESZTRQFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cascade Cyclization Using α-Halogen Compounds
A foundational approach involves the cascade synthesis of thieno[2,3-b]pyridines from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles and α-halogen compounds. This method, adapted from SciELO, employs a two-step protocol:
- Alkylation : The thiol group of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile reacts with α-halogenated ketones or esters in the presence of sodium alkoxide (e.g., NaOEt) at 60–80°C.
- Intramolecular Cyclization : The alkylated intermediate undergoes spontaneous cyclization under reflux conditions (ethanol, 80°C) to form the thieno[2,3-b]pyridine scaffold.
Key parameters for optimizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85–92% |
| Base Catalyst | Sodium ethoxide | Minimal side products |
| Reaction Temperature | 80°C | Accelerated cyclization |
This method is notable for its short reaction time (<4 hours) and compatibility with diverse α-halogen substrates.
Piperidine Ring Functionalization
The 2-ethylpiperidine moiety is introduced via nucleophilic substitution or coupling reactions. A patent-derived strategy (US6974870B2) outlines the following steps:
- Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid :
- Condensation of 4,6-dimethyl-2-aminothiophene-3-carbonitrile with ethyl chlorooxoacetate.
- Hydrolysis of the ester group using NaOH/EtOH (70°C, 2 hours).
- Amide Bond Formation :
- Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Reaction with 2-ethylpiperidine in anhydrous dichloromethane (DCM) at 0–5°C.
This route achieves a 78% yield after purification via flash chromatography (silica gel, hexane/ethyl acetate 3:1).
Advanced Methodologies and Optimization
Microwave-Assisted Synthesis
Recent adaptations leverage microwave irradiation to accelerate key steps:
Catalytic Systems
Alternative catalysts have been explored to enhance efficiency:
- Nanocrystalline MgO : Replaces traditional bases (e.g., Et₃N), reducing side reactions during mercaptopyridine synthesis.
- Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling introduces aryl groups at the pyridine C4 position prior to methanone formation.
Structural Characterization and Validation
Spectroscopic Analysis
Critical data for verifying the compound’s structure include:
Chromatographic Purification
- HPLC Conditions :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
- Retention Time: 12.3 minutes.
Challenges and Mitigation Strategies
Amino Group Protection
The primary amine in the thienopyridine core is prone to oxidation or unwanted side reactions. Solutions include:
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) risk hydrolyzing the piperidine-methanone bond. Ethanol and DCM are preferred for their balance of solubility and inertness.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies highlight the advantages of flow chemistry:
- Reactor Design : Tubular reactors with in-line HPLC monitoring.
- Throughput : 1.2 kg/day with 88% yield.
Waste Reduction
- Solvent Recovery : Ethanol is distilled and reused, reducing waste by 40%.
- Catalyst Recycling : Nanocrystalline MgO is filtered and reactivated via calcination.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Inhibitors of Casein kinase 1 alpha and/or delta, useful for the treatment of proliferative disorders.
Medicine: Potential use in drug discovery and development.
Industry: Catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Casein kinase 1 alpha and/or delta, which are involved in various cellular processes . The compound’s unique structure allows it to bind to these targets effectively, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Piperidine Substituents : Aryl derivatives (e.g., 4-hydroxyphenyl, 3-chlorophenyl) are synthesized via straightforward nucleophilic substitutions, yielding 67–82% . In contrast, the 2-ethylpiperidine group (aliphatic substituent) may require more complex alkylation steps, though direct evidence is sparse .
- Challenges: Alkylation of thienopyridines with dibromo compounds (e.g., bis(bromomethylquinoxaline)) often results in non-isolable byproducts, complicating synthesis .
Physicochemical Properties
| Compound | Melting Point (°C) | IR (ν, cm⁻¹) | ¹H NMR (DMSO, δ) |
|---|---|---|---|
| (4-Hydroxyphenyl)methanone (31) | 211–213 | 3482 (NH₂), 1595 (C=O) | 2.49 (s, CH₃), 7.07 (d, Ar-H), 7.68 (d, Ar-H), 11.01 (s, OH) |
| (2,4-Dichlorophenyl)methanone | – | – | – |
| (2-Ethylpiperidin-1-yl)methanone | – | – | – |
| (3-Chlorophenyl)methanone (CAS 401582-47-6) | – | – | – |
Key Observations :
- Hydrogen Bonding: The 4-hydroxyphenyl analog (31) exhibits a strong OH peak at δ 11.01, absent in non-hydroxylated analogs, influencing solubility and intermolecular interactions .
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 3-chlorophenyl, 4-nitrophenyl) may alter electron density, affecting reactivity and spectroscopic profiles .
Spectroscopic and Electronic Properties
- UV-Vis and Fluorescence: Derivatives with methyl and phenyl groups (e.g., compound 1: 3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone) exhibit solvent-dependent absorption and emission. Polar solvents induce red shifts due to increased dipole-dipole interactions .
- Theoretical Insights : Computational studies suggest that electron-donating groups (e.g., methyl) stabilize the HOMO, while electron-withdrawing groups (e.g., nitro) lower LUMO energy, impacting charge-transfer properties .
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone , a thieno[2,3-b]pyridine derivative, has garnered interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 220.29 g/mol. It features a thieno[2,3-b]pyridine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. A notable investigation demonstrated that this compound exhibits significant antiproliferative effects against triple-negative breast cancer (TNBC) cell lines. Specifically, it was shown to inhibit the growth of MDA-MB-231 cells at nanomolar concentrations, indicating a potent activity against cancer stem cells (CSCs) and suggesting a shift from lipid to glucose metabolism in treated cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | <100 | Inhibition of CSC growth; metabolic shift |
| MCF-7 | <200 | Altered glycosphingolipid metabolism |
The mechanism by which this compound exerts its effects appears to involve increased lipophilicity and interaction with specific enzyme pockets, enhancing its binding affinity and efficacy in tumor inhibition .
Antimicrobial Activity
In addition to its anticancer properties, thieno[2,3-b]pyridine derivatives have demonstrated promising antimicrobial activities. A study reported that various synthesized derivatives exhibited significant antibacterial effects against several strains of bacteria. The most potent compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 | Thieno[2,3-b]pyridine derivative A |
| Escherichia coli | 16 | Thieno[2,3-b]pyridine derivative B |
| Pseudomonas aeruginosa | 64 | Thieno[2,3-b]pyridine derivative C |
Case Studies
- Case Study on Breast Cancer : A study involving the administration of the compound in a mouse model demonstrated a reduction in tumor size and weight compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors, supporting the in vitro findings regarding CSC inhibition .
- Antimicrobial Efficacy Study : In vitro testing against multi-drug resistant bacterial strains indicated that certain derivatives displayed superior activity compared to traditional antibiotics. This suggests potential for development into new antimicrobial agents .
Q & A
Q. Optimization Strategies :
- Temperature Control : Reactions at 0–5°C reduce side-product formation during acylation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) achieves >95% purity .
Q. SAR Design Framework :
- Variable Groups : Test analogs with altered alkyl chains (ethyl vs. methyl) on the piperidine ring.
- Bioactivity Metrics : Measure binding affinity (SPR), cellular uptake (LC-MS), and off-target effects (proteome-wide profiling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
